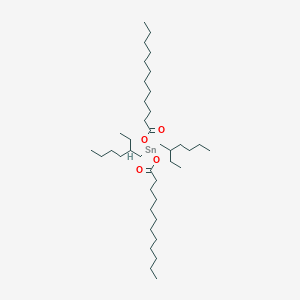
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane: is an organotin compound characterized by the presence of two dodecanoyloxy groups and two 2-ethylhexyl groups attached to a central tin atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2C12H24O2+2C8H18O→Sn(C12H23O2)2(C8H17O)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The dodecanoyloxy and 2-ethylhexyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
科学研究应用
Chemistry: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps prevent degradation of the polymer during processing and extends the lifespan of the final product.
作用机制
The mechanism of action of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby preventing the normal function of the enzyme.
相似化合物的比较
Dioctyltin dilaurate: Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production and as a stabilizer in PVC.
Tributyltin oxide: Known for its antifouling properties in marine paints.
Uniqueness: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is unique due to its specific combination of dodecanoyloxy and 2-ethylhexyl groups, which confer distinct chemical and physical properties. Its ability to act as both a catalyst and a stabilizer, along with its potential biological applications, sets it apart from other organotin compounds.
属性
CAS 编号 |
111736-39-1 |
|---|---|
分子式 |
C40H80O4Sn |
分子量 |
743.8 g/mol |
IUPAC 名称 |
[dodecanoyloxy-bis(2-ethylhexyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-4-6-7-8(3)5-2;/h2*2-11H2,1H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;;;;+2/p-2 |
InChI 键 |
DSTSUCZLXMPGKD-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC(=O)O[Sn](CC(CC)CCCC)(CC(CC)CCCC)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)

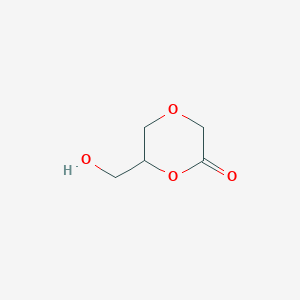
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
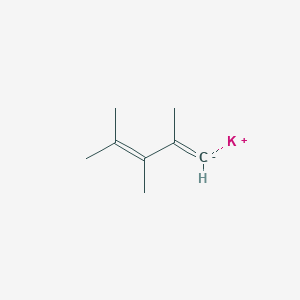
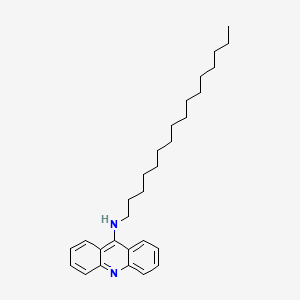
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
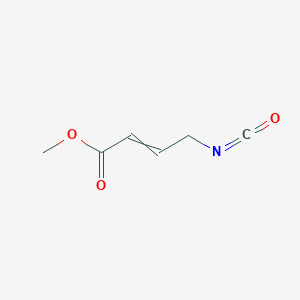
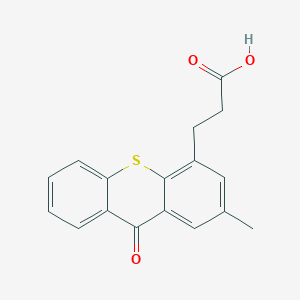

![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)


